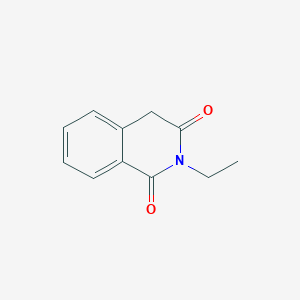

2-Ethylisoquinoline-1,3(2H,4H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-12-10(13)7-8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSIHRSXCLNOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethylisoquinoline 1,3 2h,4h Dione and Analogous Structures

Evolution of Synthetic Routes to Isoquinoline-1,3(2H,4H)-diones

The construction of the isoquinoline (B145761) skeleton has traditionally relied on established methods that often require harsh conditions or multi-step procedures. researchgate.netmdpi.com In recent years, the focus has shifted towards more sustainable and efficient tactics for building the isoquinoline-1,3(2H,4H)-dione framework. researchgate.netrsc.org A significant evolution in this area has been the rise of radical cascade reactions, which allow for the construction of complex molecular architectures in a single step from simple precursors. rsc.orgnih.gov These modern approaches often utilize readily available starting materials like acryloyl benzamides to furnish the desired dione (B5365651) structure through various radical-mediated pathways. rsc.orgnih.gov This evolution reflects a broader trend in organic synthesis towards greener, more atom-economical processes that offer high functional group tolerance under mild conditions. researchgate.net

Metal-Free Approaches to 2-Ethylisoquinoline-1,3(2H,4H)-dione Synthesis

The development of metal-free synthetic routes is a cornerstone of green chemistry, avoiding the cost, toxicity, and potential for product contamination associated with transition metals. Recent advancements have provided several powerful metal-free strategies for synthesizing the isoquinoline-1,3(2H,4H)-dione core.

A notable metal-free approach involves a cascade reaction between N-alkyl-N-methacryloyl benzamides and aryl aldehydes to generate a variety of 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org This reaction proceeds under mild conditions without the need for metal catalysts or organic solvents. rsc.org The process is initiated by the oxidative cross-coupling of the activated alkene in the N-alkyl-N-methacryloyl benzamide (B126) with the aldehyde's functional group (–CHO). rsc.org This is followed by a crucial radical addition step onto the aromatic ring, which completes the cyclization and affords the final dione product in good yields. rsc.orgnih.govacs.org This method showcases a highly efficient way to form complex, drug-like molecules from simple starting materials. nih.govacs.org

Interactive Table: Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Aldehyde Cascade Reaction

This table summarizes the yields for various derivatives synthesized through the cascade reaction of N-ethyl-N-methacryloylbenzamide with different aryl aldehydes.

| Entry | Aldehyde (Ar-CHO) | Product | Yield (%) |

| 1 | Benzaldehyde | 4-Benzoyl-2-ethylisoquinoline-1,3(2H,4H)-dione | 75% |

| 2 | 4-Methylbenzaldehyde | 2-Ethyl-4-(4-methylbenzoyl)isoquinoline-1,3(2H,4H)-dione | 80% |

| 3 | 4-Methoxybenzaldehyde | 2-Ethyl-4-(4-methoxybenzoyl)isoquinoline-1,3(2H,4H)-dione | 71% |

| 4 | 4-Chlorobenzaldehyde | 4-(4-Chlorobenzoyl)-2-ethylisoquinoline-1,3(2H,4H)-dione | 78% |

| 5 | 2-Naphthaldehyde | 2-Ethyl-4-(naphthalene-2-carbonyl)isoquinoline-1,3(2H,4H)-dione | 65% |

The cascade reaction mentioned above is an example of a broader class of metal-free strategies based on oxidative cross-coupling and radical addition. rsc.org These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. rsc.orgnih.gov The versatility of this approach is demonstrated by the wide array of radical precursors that can be employed, including those containing carbon, sulfur, nitrogen, and phosphorus. nih.gov Oxidative radical couplings provide an efficient pathway to generate new carbon-carbon and carbon-heteroatom bonds. researchgate.net The key step in these syntheses is often an ortho radical cyclization onto the aromatic ring of an N-alkyl-N-methacryloylbenzamide derivative, which effectively constructs the heterocyclic core of the isoquinoline-1,3(2H,4H)-dione. nih.govacs.org

Related to the dione structure are isoquinoline-1,3,4(2H)-triones, which are valuable heterocyclic compounds with potential biological interest. researchgate.netontosight.ai An efficient, metal-free synthesis for these triones has been developed that utilizes an unexpected in situ air oxidation. researchgate.net This cascade process involves the reaction of primary amines with methyl-2-(2-bromoacetyl)benzoate, followed by an aerobic oxidation step that forms the trione (B1666649) structure. researchgate.net Furthermore, base-catalyzed aerobic hydroxylation of isoquinoline-1,3(2H,4H)-diones has been established, demonstrating the utility of air as a mild and green oxidant in these systems under transition-metal-free and reductant-free conditions. nih.govacs.org These protocols highlight a growing trend of using molecular oxygen or air as the terminal oxidant in the synthesis of complex nitrogen heterocycles. mdpi.com

Transition Metal-Catalyzed Syntheses of Isoquinoline-1,3(2H,4H)-diones

While metal-free approaches are gaining prominence, transition metal catalysis remains a powerful tool for the synthesis of isoquinoline derivatives, offering unique reactivity and high efficiency.

Palladium catalysis has been instrumental in the development of novel routes to isoquinoline scaffolds. researchgate.net One effective strategy is the palladium-catalyzed C–H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters. researchgate.netmdpi.com This method proceeds with high regioselectivity to afford various substituted 3,4-dihydroisoquinolin-1(2H)-ones, which are closely related to the target dione structure. mdpi.com The catalytic cycle is believed to involve the formation of a five-membered cyclopalladation intermediate, followed by the insertion of the allene (B1206475) and subsequent reductive elimination to yield the product. mdpi.com Other palladium-catalyzed methods include the cyclization of N-acyl hydrazones with vinyl azides, which serves as an effective route to construct substituted isoquinolines. researchgate.net These reactions demonstrate the power of palladium catalysis to mediate complex bond-forming events in a controlled and selective manner. researchgate.netmdpi.com

Interactive Table: Palladium-Catalyzed Synthesis of Isoquinolinone Derivatives

This table shows representative examples of substituted 3,4-dihydroisoquinolin-1(2H)-ones synthesized via palladium-catalyzed C-H activation/annulation.

| Entry | N-Methoxybenzamide Substituent | Allenoic Acid Ester | Catalyst | Yield (%) |

| 1 | H | Ethyl 2,3-butadienoate | Pd(OAc)₂ | 45% |

| 2 | H | Ethyl 2,3-butadienoate | Pd(CH₃CN)₂Cl₂ | 78% |

| 3 | 4-Me | Ethyl 2,3-butadienoate | Pd(CH₃CN)₂Cl₂ | 75% |

| 4 | 4-OMe | Ethyl 2,3-butadienoate | Pd(CH₃CN)₂Cl₂ | 72% |

| 5 | 4-F | Ethyl 2,3-butadienoate | Pd(CH₃CN)₂Cl₂ | 68% |

Other Catalytic Systems in Dione Synthesis

Beyond traditional methods, a range of catalytic systems have been developed to synthesize the isoquinoline-1,3(2H,4H)-dione core, offering milder conditions, improved efficiency, and novel reaction pathways. These include transition-metal catalysis, photocatalysis, and electrochemical approaches.

Transition metal catalysts, particularly rhodium and palladium, have proven effective. Rhodium catalysts, sometimes in dual systems with copper, have been utilized in reactions involving 4-diazoisoquinoline-1,3(2H,4H)-diones to synthesize a variety of spirocyclic heterocycles. icm.edu.plnih.gov Palladium catalysis has been instrumental in constructing the dione ring through C-H activation and carbonylation/annulation reactions. organic-chemistry.org For instance, a palladium-catalyzed, photoinduced benzylic C-H carbonylation of O-benzyl hydroxylamides provides a direct route to homophthalimides (isoquinoline-1,3(2H,4H)-diones) under mild conditions. organic-chemistry.org

Visible-light photocatalysis has emerged as a powerful, green strategy. These methods often proceed via radical cascade reactions of precursors like N-methacryloylbenzamides. researchgate.net For example, a visible-light-mediated tandem reaction of acryloylbenzamides with alkyl boronic acids or other radical precursors can generate a variety of substituted isoquinoline-1,3(2H,4H)-diones in good yields. researchgate.net Some systems are notable for being metal-free, relying on organic photocatalysts or even the in situ generation of photosensitizers from the reaction components. researchgate.net

Electrochemical synthesis offers another sustainable alternative, avoiding the need for chemical oxidants. researchgate.net An efficient and green electrochemical continuous-flow method has been developed for synthesizing 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through the sulfonylation of alkenes with sulfonylhydrazides under metal-free and oxidant-free conditions. researchgate.net

The table below summarizes various catalytic systems employed in the synthesis of the isoquinoline-1,3(2H,4H)-dione core.

| Catalyst System | Reaction Type | Key Features |

| Rhodium (Rh) / Copper (Cu) | Spirocyclization | Used with 4-diazo precursors. icm.edu.plnih.gov |

| Palladium (Pd) | C-H Carbonylation/Annulation | Mild conditions, direct route to the core structure. organic-chemistry.org |

| Visible Light / Photocatalyst | Radical Cascade/Cyclization | Metal-free options, green and mild conditions. researchgate.net |

| Electrochemical | Sulfonylation/Cyclization | Oxidant-free, continuous-flow process. researchgate.net |

Multi-Component Reactions and Tandem Processes for Isoquinoline-1,3(2H,4H)-dione Ring Construction

Multi-component reactions (MCRs) and tandem (or cascade) processes are highly valued in synthetic chemistry for their efficiency in building complex molecules from simple starting materials in a single operation. Several such strategies have been devised for the construction of the isoquinoline-1,3(2H,4H)-dione ring system.

Radical cascade reactions are particularly prominent in recent literature. rsc.org These reactions often start with N-alkyl-N-methacryloyl benzamides, which undergo a series of radical-initiated steps to form the final heterocyclic product. rsc.orgnih.gov For instance, a cascade reaction between an N-alkyl-N-methacryloylbenzamide and an aryl aldehyde can produce isoquinoline-1,3(2H,4H)-dione derivatives. This specific process involves an oxidative cross-coupling followed by a radical addition to the aromatic ring and proceeds under mild, metal-free, and solvent-free conditions. rsc.orgnih.gov

Three-component reactions have also been developed. One such approach involves the reaction of cyclobutanone (B123998) oxime esters, DABCO·(SO₂)₂, and N-alkyl-N-methacryloyl benzamides to generate sulfonyl-containing isoquinoline-1,3(2H,4H)-diones. rsc.org Visible-light-promoted decarboxylative acyl radical acylation/cyclization cascade reactions provide another route, using α-keto acids to generate acyl radicals that initiate the cyclization of N-methacryloylbenzamides. researchgate.net

Photoinduced tandem reactions offer another elegant approach. The reaction of isoquinoline-1,3,4-triones with various alkynes under photochemical conditions can build diverse and complex aza-polycyclic frameworks containing the isoquinolinedione core. acs.org This process typically involves a sequence of a [2+2] cycloaddition, electrocyclic ring-opening, another electrocyclization, and subsequent oxidation. acs.org

| Reaction Type | Key Reactants | Conditions | Product Feature |

| Cascade Reaction | N-alkyl-N-methacryloylbenzamide, Aryl aldehyde | Mild, metal-free, solvent-free | 4-Acyl substituted dione rsc.orgnih.gov |

| Three-Component Reaction | Cyclobutanone oxime ester, DABCO·(SO₂)₂, N-alkyl-N-methacryloyl benzamide | - | 4-Sulfonyl substituted dione rsc.org |

| Photocatalytic Cascade | N-methacryloylbenzamide, α-keto acid | Visible light | 4-Acyl substituted dione researchgate.net |

| Photoinduced Tandem | Isoquinoline-1,3,4-trione, Alkyne | Photochemical | Fused aza-polycyclic systems acs.org |

Stereoselective Synthesis of Chiral this compound Enantiomers

The development of methods for the asymmetric synthesis of chiral isoquinoline-1,3(2H,4H)-diones is of high importance, as the stereochemistry of molecules is often crucial for their biological activity. Research has focused on creating stereogenic centers on the dione core, particularly at the C4 position.

A significant breakthrough in this area is the use of chiral phosphoric acids (CPAs) as organocatalysts. researchgate.net A highly enantioselective aza-Friedel–Crafts reaction has been developed, reacting ketimines derived from isoquinoline-1,3(2H,4H)-diones with nucleophiles like indoles and pyrroles. rsc.org This protocol, catalyzed by a CPA, allows for the first enantioselective synthesis of C4-substituted isoquinoline-1,3(2H,4H)-dione derivatives, achieving excellent yields (up to 99%) and high enantioselectivities (up to >99% ee). rsc.org

Furthermore, the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives has been established. nih.gov This method uses a bifunctional catalyst to introduce an amino group at the C4 position of substrates that already possess an alkyl group at that same position. The reaction is compatible with a broad range of substrates and delivers the aminated products in excellent yields and enantiomeric excesses, even with low catalyst loading (down to 1 mol%). nih.gov This demonstrates a powerful method for creating chiral, tetrasubstituted carbon centers within this scaffold.

| Method | Catalyst Type | Reaction | Key Features |

| Aza-Friedel–Crafts Reaction | Chiral Phosphoric Acid (Organocatalyst) | Reaction of dione-derived ketimines with indoles/pyrroles | Creates C4-heteroaryl substituted chiral centers with high ee. rsc.org |

| Electrophilic Amination | Bifunctional Catalyst | Reaction of 4-alkyl diones with an electrophilic amine source | Creates C4-amino substituted chiral centers with high ee. nih.gov |

Post-Synthetic Functionalization and Derivatization Strategies for the this compound Core

Post-synthetic functionalization allows for the diversification of the isoquinoline-1,3(2H,4H)-dione core, enabling the synthesis of a library of analogs from a common intermediate. Key strategies often target the reactive C4 position of the dione ring.

A versatile method for introducing a wide range of functional groups involves the use of 4-diazoisoquinoline-1,3(2H,4H)-dione intermediates. icm.edu.plresearchgate.net These diazo compounds are precursors to carbenes, which can undergo various insertion reactions. Under photochemical conditions (e.g., irradiation with blue LEDs), these intermediates can react with alcohols, thiols, and even arenes to introduce new C-O, C-S, and C-C bonds, respectively, at the C4 position. icm.edu.plnih.govacs.org This strategy is particularly effective for introducing fluorinated moieties into the scaffold under mild conditions. icm.edu.plnih.gov

Palladium-catalyzed cross-coupling reactions provide another powerful tool for derivatization. Specifically, the C4 position of the isoquinoline-1,3(2H,4H)-dione ring can be arylated through a cross-coupling reaction with aryl halides. organic-chemistry.org This allows for the direct installation of various aryl groups, significantly expanding the structural diversity of the core. The resulting 4-aryl derivatives can be further transformed, for example, into 4-aryl tetrahydroisoquinolines. organic-chemistry.org

Additionally, derivatization can be achieved through transformations of other functional groups. For instance, isoquinolones can be treated with triflic anhydride (B1165640) to form 1-OTf-substituted isoquinolines. nih.gov This triflate group acts as a versatile leaving group, enabling subsequent palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings to introduce aryl and alkynyl groups, respectively. nih.gov

| Strategy | Intermediate/Reagent | Reaction Type | Functional Group Introduced |

| Photochemical Insertion | 4-Diazoisoquinoline-1,3(2H,4H)-dione | C-H, O-H, S-H Insertion | Alkoxy, Thioether, Aryl, etc. icm.edu.plnih.gov |

| Cross-Coupling | Isoquinoline-1,3(2H,4H)-dione, Aryl halide | Palladium-catalyzed C-H Arylation | Aryl groups at C4. organic-chemistry.org |

| Triflate Chemistry | Isoquinolone, Triflic anhydride | Cross-Coupling (Suzuki, Sonogashira) | Aryl, Alkynyl groups at C1. nih.gov |

Following a comprehensive search for scientific literature and spectroscopic data, detailed experimental values for the comprehensive spectroscopic characterization and structural elucidation of this compound could not be located.

The search included queries for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR techniques (COSY, HSQC, HMBC), Electron Spray Ionization Mass Spectrometry (ESI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) specific to this compound.

While a significant body of research exists for the broader class of isoquinoline-1,3(2H,4H)-dione derivatives with various substituents, the specific data for the 2-ethyl substituted variant was not available in the public domain through the conducted searches. Therefore, the detailed analysis as requested in the outline cannot be provided at this time.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Ethylisoquinoline 1,3 2h,4h Dione

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 2-Ethylisoquinoline-1,3(2H,4H)-dione, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural components. The most prominent features would be the strong absorptions from the two carbonyl (C=O) groups of the dione (B5365651) ring.

Based on data from analogous structures, such as quinazoline-2,4(1H,3H)-diones and other N-substituted imides, the carbonyl stretching vibrations are typically observed in the region of 1650-1790 cm⁻¹. researchgate.netmdpi.com The exact position of these bands can be influenced by the ring strain and electronic environment. For the dione system in this compound, one would anticipate two distinct C=O stretching bands, likely corresponding to the symmetric and asymmetric vibrations of the coupled carbonyl groups. For instance, related compounds have shown strong bands around 1727 cm⁻¹ and a weaker one at 1634 cm⁻¹. researchgate.net

Other significant absorptions would include those for the aromatic ring and the ethyl substituent. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group would be expected in the 2850-2960 cm⁻¹ range.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Carbonyl (C=O) | 1650 - 1790 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Aliphatic C-H | 2850 - 2960 | Stretching |

Advanced Structural Determination Methods (e.g., X-ray Diffraction of Crystalline Derivatives)

Studies on closely related isoquinoline-1,3(2H,4H)-dione derivatives, such as 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione and 2-Hydroxyisoquinoline-1,3(2H,4H)-dione, have been successfully characterized using X-ray crystallography. nih.govnih.gov These analyses have confirmed the planar nature of the isoquinoline (B145761) ring system. For example, in 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione, the isoquinoline system is essentially planar with a mean deviation of 0.0424 Å. nih.gov Similarly, the crystal structure of 2-Ethylisoindoline-1,3-dione, an isomer, has been determined, revealing a planar phthalimide (B116566) unit and a crystal structure stabilized by weak C—H⋯O hydrogen bonds. researchgate.net

These studies demonstrate that X-ray diffraction of a suitable crystalline derivative of this compound would provide definitive proof of its structure, including the conformation of the ethyl group relative to the isoquinoline core.

Table 2: Crystallographic Data for a Related Isoquinoline-dione Derivative

| Parameter | 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione nih.gov |

| Molecular Formula | C₁₆H₁₃NO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.677 (4) |

| b (Å) | 12.003 (10) |

| c (Å) | 13.885 (10) |

| Volume (ų) | 1279.4 (15) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of synthesized this compound and for the assessment of its purity. The choice of technique depends on the scale of the separation and the required level of purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A suitable solvent system, likely a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, would be used to achieve good separation of the product from starting materials and byproducts on a silica (B1680970) gel plate.

Flash Column Chromatography: For preparative scale purification, flash column chromatography is the method of choice. Research on various isoquinoline-1,3(2H,4H)-dione derivatives has shown that purification is commonly achieved using column chromatography on silica gel. rsc.org A typical eluent system involves a gradient or isocratic mixture of petroleum ether and ethyl acetate. rsc.org The fractions are collected and analyzed by TLC to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more sensitive and quantitative assessment of purity. It can also be used for the isolation of highly pure samples. For derivatives of isoquinoline-1,3(2H,4H)-dione, reversed-phase HPLC could be employed for purity analysis. Furthermore, chiral HPLC has been specifically used for the separation of enantiomers of related derivatives. For example, a Chiralpak IC column with a mobile phase of ethanol (B145695) and hexane has been successfully used to determine the enantiomeric excess of such compounds, with detection at a wavelength of 254 nm. rsc.org

Table 3: Exemplary Chromatographic Conditions for Isoquinoline-1,3(2H,4H)-dione Derivatives rsc.org

| Technique | Stationary Phase | Mobile Phase | Application |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 3:1) | Purification |

| HPLC | Chiralpak IC | Ethanol / Hexane (e.g., 20:80) | Enantioselective Separation |

Exploration of Biological Activities and Molecular Mechanisms of 2 Ethylisoquinoline 1,3 2h,4h Dione Derivatives

Anti-proliferative and Anticancer Potentials of Isoquinoline-1,3(2H,4H)-dione Derivatives

The anticancer potential of isoquinoline-1,3(2H,4H)-dione derivatives is linked to their ability to interfere with cellular machinery essential for tumor growth and survival.

A critical strategy in cancer therapy is the inhibition of enzymes that drive the cell cycle. The cyclin-dependent kinases (CDKs) are pivotal regulators of cell cycle progression, and their aberrant activity is a hallmark of many cancers. nih.gov Specifically, the CDK4/cyclin D1 complex is crucial for the G1 to S phase transition, and its inhibition is a validated approach to inducing cell cycle arrest.

Research has identified derivatives of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione as a novel class of potent and selective inhibitors of CDK4. nih.gov These compounds exhibit greater selectivity for CDK4 over other key cell cycle kinases like CDK1 and CDK2. nih.gov Structure-activity relationship (SAR) studies have elucidated key molecular features required for this activity. A basic amine substituent on the aniline (B41778) ring of the "headpiece" is essential for CDK4 inhibitory action. nih.gov Furthermore, the potency can be significantly enhanced by introducing an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. nih.gov Subsequent studies on 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives confirmed that a 3-hydroxy group on the phenyl ring is a critical feature for potent CDK4 inhibition. plos.org

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity |

| 4-((3-Aminophenylamino)methylene)-2-ethylisoquinoline-1,3(2H,4H)-dione | CDK4/cyclin D1 | 0.025 | >400-fold vs. CDK1/cyclin B |

| 2-Ethyl-4-((3-hydroxyphenylamino)methylene)isoquinoline-1,3(2H,4H)-dione | CDK4/cyclin D1 | >10 | - |

| 6-Bromo-4-(((3-hydroxybenzyl)amino)methylene)-2-methylisoquinoline-1,3(2H,4H)-dione | CDK4/cyclin D1 | 0.005 | >2000-fold vs. CDK2/cyclin A |

| 6-(3-Fluorophenyl)-4-(((3-hydroxybenzyl)amino)methylene)-2-methylisoquinoline-1,3(2H,4H)-dione | CDK4/cyclin D1 | 0.002 | >5000-fold vs. CDK2/cyclin A |

This table presents a selection of data from referenced studies to illustrate the inhibitory potency and selectivity of isoquinoline-1,3(2H,4H)-dione derivatives against CDK4.

Epigenetic modifications are crucial in gene regulation, and their dysregulation is a key factor in cancer development. Histone deacetylases (HDACs) are important epigenetic enzymes that remove acetyl groups from histones and other proteins, influencing chromatin structure and gene expression. nih.gov HDAC6, a unique cytoplasmic isoform, deacetylates non-histone proteins such as α-tubulin and is involved in processes like cell motility and protein degradation. nih.govnih.gov Selective inhibition of HDAC6 is considered a promising therapeutic strategy that may avoid the toxicities associated with pan-HDAC inhibitors. nih.gov

While direct inhibition of HDAC6 by simple 2-Ethylisoquinoline-1,3(2H,4H)-dione or its immediate derivatives is not extensively documented in the reviewed literature, the related homophthalimide scaffold is a logical starting point for designing such inhibitors. The development of selective HDAC6 inhibitors often involves incorporating larger, bulky "cap" groups that are tolerated at the outer surface of the HDAC6 binding pocket but create steric clashes with other HDAC isoforms. nih.gov Given the structural similarities, the homophthalimide core could serve as a foundational element for building novel, selective HDAC6 inhibitors, although this remains an area for further dedicated investigation.

The ubiquitin-proteasome system is vital for protein degradation and cellular regulation, with deubiquitinating enzymes (DUBs) acting as key regulators by removing ubiquitin from target proteins. Ubiquitin Specific Protease 1 (USP1) is a DUB that plays a critical role in regulating DNA repair pathways, including the Fanconi anemia pathway, by deubiquitinating proteins like FANCD2 and PCNA. google.com Inhibition of USP1 can sensitize cancer cells to DNA-damaging agents, making it an attractive target in oncology. google.com

However, based on a review of the available scientific literature, there are no specific reports detailing the evaluation or inhibitory activity of this compound or its direct derivatives against the deubiquitinating enzyme USP1. This represents a potential area for future research to explore new chemotypes for USP1 inhibition.

Antimicrobial and Antiviral Efficacy

Derivatives of the isoquinoline-1,3(2H,4H)-dione scaffold have also been explored for their potential in combating infectious diseases, showing activity against both bacterial and viral targets.

The emergence of drug-resistant bacterial strains necessitates the discovery of new antibacterial agents. Isoquinoline-based structures have shown promise in this area. Studies on aminoalkyl derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione, a related structural class, have demonstrated antibacterial activity against a panel of microorganisms. researchgate.net These compounds were evaluated against both aerobic bacteria, such as Staphylococcus aureus and Escherichia coli, and anaerobic bacteria, including Bacteroides fragilis and Propionibacterium acnes. researchgate.net Additionally, certain tricyclic isoquinoline (B145761) derivatives have shown efficacy against Gram-positive pathogens, including S. aureus and Streptococcus pneumoniae. researchgate.net

| Compound/Derivative Class | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 2-(2-(Dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Propionibacterium acnes | 16 |

| 2-(2-(Dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Bacteroides fragilis | 16 |

| Tricyclic Isoquinoline Derivative 8d | Staphylococcus aureus | 16 |

| Tricyclic Isoquinoline Derivative 8f | Streptococcus pneumoniae | 32 |

| Tricyclic Isoquinoline Derivative 8f | Enterococcus faecium | 64 |

This table provides examples of the antibacterial activity of isoquinoline-dione-related structures against various bacterial species, with data extracted from the cited literature. researchgate.netresearchgate.net

The isoquinoline-1,3(2H,4H)-dione scaffold has proven to be particularly fruitful in the development of antiviral agents, especially against the Human Immunodeficiency Virus (HIV). The 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) framework is a key pharmacophore that acts as a dual inhibitor of two essential HIV-1 enzymes: integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase (RT). researchgate.netmdpi.com

Both enzymes utilize a two-metal ion catalytic mechanism, and the HID scaffold positions three oxygen atoms in an optimal conformation to chelate these divalent metal ions (typically Mg²⁺) in the active sites, thereby blocking enzymatic function. researchgate.net

HIV-1 Integrase (IN) Inhibition : Numerous studies have reported on HID derivatives as potent IN inhibitors, with some compounds displaying low nanomolar IC₅₀ values, comparable to clinically used drugs. plos.org Substitution at the C-4 position with carboxamido chains was found to be highly beneficial for anti-HIV activity. plos.org

HIV-1 RT RNase H Inhibition : The RNase H domain of RT is responsible for degrading the viral RNA strand of the intermediate RNA/DNA hybrid during reverse transcription. It remains an unexploited clinical target. HID derivatives were among the early scaffolds identified as inhibitors of this enzymatic function. mdpi.com While some derivatives show potent inhibition of the isolated enzyme, this activity does not always translate to potent antiviral effects in cell culture, sometimes due to cellular cytotoxicity. nih.gov

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | HIV-1 Integrase | 6.32 |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | HIV-1 RT RNase H | 5.9 |

| 4-Pentyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione | HIV-1 Integrase | 2.8 |

| 2-Hydroxy-7-nitroisoquinoline-1,3(2H,4H)-dione | HIV-1 Integrase | 0.58 |

| 2-Hydroxy-7-nitroisoquinoline-1,3(2H,4H)-dione | HIV-1 RT RNase H | 3.1 |

| 4-((4-Fluorobenzyl)carbamoyl)-2-hydroxy-7-nitroisoquinoline-1,3(2H,4H)-dione (MB-76) | HIV-1 Integrase (ST) | 0.057 |

This table summarizes the inhibitory activities of representative 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives against key HIV-1 enzymes. Data is compiled from multiple sources. nih.gov

Neuropharmacological Investigations of Isoquinoline-1,3(2H,4H)-diones

Derivatives of the isoquinoline-1,3(2H,4H)-dione scaffold have shown considerable promise in the field of neuropharmacology. Their ability to interact with key pathological pathways in neurodegenerative diseases has made them attractive candidates for further development.

Role as Caspase Inhibitors in Neurodegenerative Pathways

A central mechanism in the progression of many neurodegenerative diseases is apoptosis, or programmed cell death, which is executed by a family of proteases known as caspases. nih.gov Caspase-3, in particular, is a key effector caspase that integrates signals from various upstream pathways to carry out the final stages of cell death. nih.govnih.gov Consequently, the inhibition of caspase-3 is a major therapeutic target for diseases characterized by excessive apoptosis, such as Alzheimer's disease. nih.gov

Research has identified isoquinoline-1,3,4-trione derivatives, which are closely related to the isoquinoline-1,3(2H,4H)-dione core, as novel and potent inhibitors of caspase-3. nih.govcapes.gov.br Through structural modifications of an initial lead compound, researchers synthesized a series of derivatives that exhibited low nanomolar potency against caspase-3 in vitro. nih.gov For instance, one of the most active compounds, designated 6k, demonstrated an IC50 value of 40 nM. nih.gov

The mechanism of inhibition involves the generation of reactive oxygen species (ROS), leading to the irreversible inactivation of caspase-3. nih.gov Studies have shown that under aerobic conditions, these derivatives catalyze the oxidation of the catalytic cysteine residue in caspase-3 to sulfonic acid, rendering the enzyme inactive. nih.gov This inactivation is dependent on the presence of oxygen, highlighting a unique oxidative mechanism. nih.gov The ability of these compounds to prevent apoptosis has been confirmed in cellular models, underscoring their potential in neuroprotective strategies. nih.gov

Neuroprotective Effects in Models of Alzheimer's Disease and Ischemic Brain Injury

The neuroprotective properties of isoquinoline-1,3(2H,4H)-dione derivatives extend to specific models of neurological disorders.

In the context of Alzheimer's Disease , the link between caspase-3 inhibition and neuroprotection is well-established. By preventing apoptosis, these compounds can mitigate the neuronal loss that is a hallmark of the disease. Isoquinoline-1,3,4-trione derivatives have been shown to protect neuronal cells from apoptosis induced by beta-amyloid, a peptide central to the pathology of Alzheimer's disease. researchgate.net Furthermore, derivatives of the related isoindoline-1,3-dione scaffold have been investigated as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), enzymes that break down the neurotransmitter acetylcholine. researchgate.net By inhibiting these enzymes, these compounds can help restore cholinergic neurotransmission, which is impaired in Alzheimer's patients, thereby alleviating cognitive symptoms.

In models of Ischemic Brain Injury , such as stroke, the therapeutic potential of these compounds has also been demonstrated. One potent derivative, compound 13f from the isoquinoline-1,3,4-trione series, was tested in a transient middle cerebral artery occlusion (MCAO) stroke model in rats. nih.gov The study found that administration of this compound resulted in a dose-dependent decrease in infarct volume, indicating a significant protective effect against brain damage caused by ischemia. nih.gov The broader class of isoquinoline alkaloids is known to exert neuroprotective effects through multiple mechanisms, including the reduction of oxidative stress, inhibition of neuroinflammation, and regulation of autophagy, all of which are relevant to the pathology of ischemic injury. nih.govresearchgate.net

Cardiovascular System Modulation

Antiplatelet Activity through Alpha 2B-Adrenergic Receptor Antagonism

While the provided outline specifies antiplatelet activity via alpha 2B-adrenergic receptor antagonism, the available scientific literature on isoquinoline-1,3(2H,4H)-dione derivatives does not currently confirm this specific mechanism. However, broader studies on various isoquinoline alkaloids have demonstrated significant antiplatelet aggregation effects through other pathways. nih.govnih.gov

Studies have evaluated numerous isoquinoline alkaloids for their ability to inhibit platelet aggregation induced by agents like adenosine (B11128) 5'-diphosphate (ADP), arachidonic acid (AA), and collagen. nih.gov Compounds such as papaverine (B1678415) and isotetrandrine (B1672621) showed notable inhibitory activity. nih.gov However, many of these effects are observed at relatively high concentrations, suggesting their clinical impact might be limited. nih.gov The research into the specific role of this compound derivatives in platelet aggregation, particularly concerning the alpha 2B-adrenergic receptor, remains an area for future investigation.

Agrochemical and Industrial Applications

Herbicidal Properties and Photosystem I Redox Mediation

In the agrochemical sector, derivatives of the related isoindoline-1,3-dione scaffold have been synthesized and evaluated for their herbicidal properties. nih.gov These compounds have demonstrated good herbicidal activities, causing symptoms in weeds such as leaf cupping, crinkling, bronzing, and necrosis. nih.gov

The mechanism of action for these specific derivatives appears to be the inhibition of protoporphyrinogen (B1215707) oxidase (protox), an enzyme involved in the chlorophyll (B73375) and heme biosynthesis pathway. nih.gov This mode of action is distinct from Photosystem I redox mediation. Protox-inhibiting herbicides disrupt the synthesis of chlorophyll, leading to the accumulation of protoporphyrinogen IX, which causes rapid oxidative damage and cell death when exposed to light. nih.govmdpi.com Certain synthesized compounds showed potent pre-emergent herbicidal activity and were found to be safer for crops like peanut, soybean, maize, and cotton compared to the commercial herbicide flumioxazin. nih.gov

Other Investigated Biological Activities (e.g., antioxidant, anti-inflammatory activities of isoquinoline derivatives)

No specific data on the antioxidant or anti-inflammatory activities of This compound are available in the current scientific literature.

In Vitro Efficacy and Preliminary Mechanistic Insights

There are no published in vitro studies that would provide efficacy data or preliminary mechanistic insights for This compound .

Structure Activity Relationship Sar and Computational Chemistry of Isoquinoline 1,3 2h,4h Dione Derivatives

Analysis of Substituent Effects on Biological Activity

The systematic modification of the isoquinoline-1,3(2H,4H)-dione scaffold has led to the identification of key structural determinants for biological activity. These studies have primarily focused on substitutions at the nitrogen atom (N-2) and various carbon positions of the heterocyclic ring.

The C-4 position of the isoquinoline-1,3(2H,4H)-dione ring has been a primary focus for structural modifications, leading to significant enhancements in biological activity.

For inhibitors of HIV-1 integrase , the introduction of alkyl and arylalkyl groups at the C-4 position has been investigated. nih.gov A notable improvement in inhibitory activity was observed with certain substitutions. For example, 4-pentyl and 4-(3-phenylpropyl) derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione showed slightly improved integrase inhibitory activities compared to the unsubstituted scaffold. nih.gov Furthermore, the substitution at position 4 with carboxamido side chains has proven to be a fruitful strategy, yielding potent HIV-1 integrase inhibitors with activity in the low nanomolar range. nih.govoskar-bordeaux.fr

In the development of cyclin-dependent kinase 4 (CDK4) inhibitors , substitutions at the C-4 position are critical for both potency and selectivity. plos.orgnih.gov Specifically, a 4-(phenylaminomethylene) moiety has been identified as a key feature for potent and selective CDK4 inhibition. plos.org The nature of the substituents on the phenyl ring of this C-4 side chain further modulates the activity.

The following table summarizes the impact of C-4 substitutions on the biological activity of isoquinoline-1,3(2H,4H)-dione derivatives:

| Target | C-4 Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| HIV-1 Integrase | Alkyl (e.g., pentyl) | Slightly improved inhibitory activity | nih.gov |

| HIV-1 Integrase | Arylalkyl (e.g., 3-phenylpropyl) | Slightly improved inhibitory activity | nih.gov |

| HIV-1 Integrase | Carboxamido side chains | Potent inhibition (low nanomolar range) | nih.govoskar-bordeaux.fr |

| CDK4 | (Phenylaminomethylene) | Potent and selective inhibition | plos.org |

Substituents at positions other than N-2 and C-4, referred to as remote substituents, also exert a significant influence on the pharmacological profiles of isoquinoline-1,3(2H,4H)-dione derivatives.

In the context of HIV-1 integrase inhibitors , the introduction of electron-withdrawing groups at the C-7 position has been shown to enhance antiviral activity. For instance, a nitro group at C-7 led to a noticeable improvement in anti-HIV potency, reaching the low nanomolar range. nih.gov

For CDK4 inhibitors , the introduction of an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core further enhances the inhibitory activity of compounds already bearing a favorable C-4 substitution. nih.gov

Molecular Modeling and Docking Studies

Computational approaches, including molecular modeling and docking studies, have been instrumental in elucidating the binding modes of isoquinoline-1,3(2H,4H)-dione derivatives and guiding the design of new, more potent inhibitors.

Molecular docking studies have provided valuable insights into the interactions between isoquinoline-1,3(2H,4H)-dione derivatives and their biological targets.

For HIV-1 integrase , docking studies have been used to explain the observed SAR. For example, the slightly improved inhibitory activities of 4-pentyl and 4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-diones were rationalized through docking simulations, which showed favorable interactions within the enzyme's active site. nih.gov These studies often highlight the role of the dione (B5365651) moiety in chelating essential metal ions in the active site, a common mechanism for integrase inhibitors. semanticscholar.org

In the case of CDK4 inhibitors , molecular docking has been employed to understand the binding interactions of isoquinolinedione derivatives within the ATP-binding pocket. plos.org These studies, often combined with 3D-QSAR (Quantitative Structure-Activity Relationship) analysis, have helped to build predictive models that guide the synthesis of novel inhibitors with enhanced potency. plos.orgresearchgate.net The isoquinoline-1,3(2H,4H)-dione ring is often selected as a rigid common substructure for aligning the molecules in these computational models. plos.org

While the prompt mentioned adrenergic receptors, the predominant targets for this class of compounds in the available literature are HIV-1 integrase and CDK4.

In situations where the crystal structure of the target protein is not available, homology modeling can be employed to generate a 3D model based on the known structure of a related protein. This model can then be used for receptor-based drug design.

For CDK4, where structural information is available, docking studies are often performed on the known crystal structure. However, the principles of receptor-based drug design are still applied, where the understanding of the binding site topology and key interactions informs the design of new derivatives. plos.orgresearchgate.net For instance, based on QSAR and docking models for CDK4, novel isoquinoline-1,3(2H,4H)-dione derivatives have been designed with predicted activities significantly better than the most active compounds reported in the initial series. plos.org This iterative process of computational prediction followed by synthetic validation is a cornerstone of modern drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isoquinoline-1,3(2H,4H)-dione derivatives, three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to understand their inhibitory activity against specific targets.

In studies exploring their potential as CDK4 inhibitors, a dataset of 81 isoquinoline-1,3(2H,4H)-dione derivatives was used to develop robust 3D-QSAR models. plos.org These compounds were divided into a training set of 66 molecules to build the models and a test set of 15 molecules to validate their predictive power. plos.org The isoquinoline-1,3(2H,4H)-dione ring, due to its rigidity, was used as the common substructure for aligning the molecules. plos.org

The CoMFA and CoMSIA models yielded statistically significant results, indicating their reliability. The CoMFA model showed a high cross-validated correlation coefficient (q²) of 0.695 and a non-cross-validated correlation coefficient (r²) of 0.947. plos.org The CoMSIA model, which evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, also demonstrated strong predictive ability with a q² of 0.641 and an r² of 0.933. plos.org The external predictive ability of these models was confirmed with the test set, yielding predictive r² (r²pred) values of 0.875 for CoMFA and 0.769 for CoMSIA. plos.org

Another 3D-QSAR study on a set of 48 substituted isoquinoline-1,3-(2H,4H)-diones as CDK4 inhibitors also found the CoMSIA model to be superior, with a q² of 0.707 and an r² of 0.988. nih.govresearchgate.net The contour maps generated from these models provide crucial insights into the structure-activity relationships, highlighting the regions where modifications to the molecule can enhance or diminish its activity. plos.orgnih.gov For instance, the models revealed that all five physicochemical parameters (steric, electrostatic, hydrophobic, and hydrogen bond fields) are important for activity against CDK4. plos.org

Table 1: Statistical Results of 3D-QSAR Models for Isoquinoline-1,3(2H,4H)-dione Derivatives

Conformational Analysis and Molecular Dynamics Simulations of 2-Ethylisoquinoline-1,3(2H,4H)-dione

Conformational analysis and molecular dynamics (MD) simulations are essential computational techniques used to explore the flexibility of a molecule and its dynamic behavior in a biological environment. For this compound, these methods can provide insights into its preferred three-dimensional structure and its interactions with target proteins over time.

The core isoquinoline-1,3(2H,4H)-dione ring system is largely planar. nih.gov Crystal structure analysis of the related compound 2-hydroxyisoquinoline-1,3(2H,4H)-dione reveals that the isoquinoline (B145761) unit is approximately planar, with a root-mean-square deviation of just 0.0158 Å. nih.gov This inherent rigidity in the core scaffold is a key feature for molecular alignment in QSAR and docking studies. plos.org The primary source of conformational flexibility in this compound would arise from the rotation of the N-ethyl group.

Molecular dynamics simulations can be employed to study the stability of the ligand-protein complex. In the context of isoquinoline-1,3(2H,4H)-dione derivatives as enzyme inhibitors, MD simulations can reveal how the inhibitor binds to the active site and whether the key interactions predicted by docking studies are maintained over a simulated time period. nih.gov These simulations track the motions of atoms, providing a detailed view of the binding dynamics, the role of solvent molecules, and any conformational changes in the protein or the ligand upon binding. While specific MD simulation studies on this compound were not found, this methodology is a standard and crucial step in the computational evaluation of novel drug candidates based on this scaffold. nih.govmdpi.com

Pharmacophore Development and Rational Design of Novel Analogs

The insights gained from QSAR and molecular docking studies are instrumental in developing pharmacophore models and guiding the rational design of new, more potent analogs. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity.

For the isoquinoline-1,3(2H,4H)-dione series of CDK4 inhibitors, docking studies have elucidated the binding mode within the ATP binding site of the enzyme. plos.orgnih.gov These studies, combined with QSAR contour maps, provide a clear path for structural modifications. The key interactions typically involve hydrogen bonds with amino acid residues in the active site and hydrophobic interactions that stabilize the complex. mdpi.com For example, molecular docking of isoindoline-1,3-dione derivatives into the active site of cyclooxygenases showed that the isoindole-1,3(2H)-dione moiety is involved in hydrophobic interactions with residues like Leu352, Ala523, and Val523. mdpi.com

Based on the established QSAR and docking models, novel isoquinoline-1,3(2H,4H)-dione derivatives have been designed with predicted activities significantly higher than the most active compounds in the original dataset. plos.org The rational design process involves modifying the parent structure to better fit the pharmacophore model. This could include adding or repositioning hydrogen bond donors and acceptors, or introducing bulky or lipophilic groups to optimize interactions with specific pockets in the enzyme's active site. For instance, twenty new potent molecules were designed based on the models, with some predicted to be 10 times more active than the lead compound from the initial series. plos.org This iterative process of computational design, followed by synthesis and biological evaluation, is a cornerstone of modern drug discovery.

Emerging Research Avenues and Future Perspectives for 2 Ethylisoquinoline 1,3 2h,4h Dione Research

Development of Green and Sustainable Synthetic Methodologies

The synthesis of the isoquinoline-1,3(2H,4H)-dione core has seen significant advancements towards environmentally benign processes. Modern approaches focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. Methodologies such as radical cascade reactions are being explored for the construction of this heterocyclic system. rsc.org These reactions offer a powerful tool for forming multiple bonds in a single step, often under mild conditions.

Furthermore, electrochemical synthesis is emerging as a green and efficient alternative. mdpi.com This technique utilizes electricity to drive chemical transformations, often avoiding the need for stoichiometric reagents and reducing the generation of byproducts. While these methods have been successfully applied to the synthesis of various isoquinoline-1,3(2H,4H)-dione derivatives, their specific application to the synthesis of 2-Ethylisoquinoline-1,3(2H,4H)-dione has not been explicitly detailed in the available literature. Future research could focus on adapting these sustainable methods for the efficient and clean production of this specific compound.

Discovery of Novel Biological Targets and Therapeutic Applications

The isoquinoline-1,3(2H,4H)-dione scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. Derivatives of this scaffold have been investigated for a range of therapeutic applications. For instance, certain derivatives have been identified as potent inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, suggesting potential applications in cancer therapy. chemicalbook.com Others have been explored as modulators of the cereblon (CRBN) E3 ubiquitin ligase complex, which is a target for immunomodulatory drugs.

While these findings are promising for the broader class of compounds, the specific biological targets and therapeutic potential of this compound remain to be elucidated. Future research should involve screening this compound against a wide array of biological targets to uncover its unique pharmacological profile.

Advanced Computational Tools for Predictive Modeling and Lead Optimization

Computational chemistry plays a pivotal role in modern drug discovery by enabling the prediction of molecular properties and interactions. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking have been successfully applied to the isoquinoline-1,3(2H,4H)-dione scaffold to understand the structural requirements for biological activity and to guide the design of more potent inhibitors. chemicalbook.com

These computational models can predict how modifications to the chemical structure, such as the presence of the 2-ethyl group, might influence the compound's binding affinity to a specific target. However, to date, no specific computational studies focusing on this compound have been published. Future work in this area would be invaluable for predicting its potential biological activities and for guiding the synthesis of novel, more effective analogs.

Elucidation of Detailed Pharmacodynamic and Pharmacokinetic Properties (Preclinical Stage)

Before any compound can be considered for therapeutic use, a thorough understanding of its pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties is essential. This includes studies on its absorption, distribution, metabolism, and excretion (ADME).

For the broader class of isoquinoline-1,3(2H,4H)-dione derivatives, preclinical studies are an active area of research. However, specific preclinical data for this compound is not currently available. Future preclinical investigations will be necessary to determine its mechanism of action, efficacy, and safety profile.

Design and Synthesis of Highly Potent and Selective this compound Analogs

Once a lead compound with desirable biological activity is identified, the next step is often the design and synthesis of analogs to improve its potency, selectivity, and pharmacokinetic properties. The modular nature of the isoquinoline-1,3(2H,4H)-dione scaffold lends itself to the systematic exploration of structure-activity relationships.

While the synthesis of various analogs of the parent scaffold has been reported, the design and synthesis of analogs specifically derived from this compound are yet to be explored. Future research in this direction would involve modifying different parts of the molecule to enhance its interaction with a specific biological target.

Exploration of Multi-target Activity Profiles

The concept of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The privileged nature of the isoquinoline-1,3(2H,4H)-dione scaffold makes it an attractive starting point for the development of multi-target agents.

The exploration of the multi-target activity profile of this compound is a promising avenue for future research. This would involve screening the compound against a panel of related and unrelated targets to identify any polypharmacological effects that could be therapeutically beneficial.

Q & A

Q. What are the standard synthetic routes for 2-Ethylisoquinoline-1,3(2H,4H)-dione?

The compound is typically synthesized via alkylation of a parent isoquinoline-1,3-dione scaffold. For example, alkylation with 1-chloro-2-bromoethane in the presence of potassium carbonate and triethylamine yields the ethyl-substituted derivative. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products like dimerization or over-alkylation . Purification often involves flash chromatography with ethyl acetate/hexane mixtures .

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility : Use DMSO for initial stock solutions (e.g., 50–100 mg/mL), followed by dilution in aqueous buffers or PEG300/Tween 80 mixtures. For hydrophobic compounds, corn oil or carboxymethyl cellulose suspensions are recommended for in vivo studies .

- Stability : Store stock solutions at -80°C (long-term) or -20°C (short-term). Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What spectroscopic methods are used for structural characterization?

- 1H/13C NMR : Confirm substitution patterns and ethyl group integration (e.g., δ 1.2–1.4 ppm for ethyl CH3 and δ 3.0–4.0 ppm for CH2).

- HRMS : Validate molecular formula (e.g., C11H11NO2 requires m/z 189.0790 for [M+H]+).

- X-ray crystallography : Resolve conformational details (e.g., half-boat ring puckering in tetrahydroisoquinoline derivatives) .

Advanced Research Questions

Q. How to achieve enantioselective synthesis of quaternary stereocenters in derivatives?

Organocatalytic methods using chiral catalysts (e.g., 1 mol% thiourea catalysts) enable enantioselective amination of 4-arylisoquinoline-1,3-diones. This approach achieves >99% enantiomeric excess (ee) under ambient conditions without inert atmospheres. Scalability to gram quantities has been demonstrated .

Q. What strategies resolve low yields in multi-step syntheses of analogues?

Contradictions in yield (e.g., 30–66% for substituted phenyl derivatives) often arise from steric hindrance or competing reactions. Mitigation strategies include:

- Using bulkier bases (e.g., DBU) to improve nucleophilic substitution efficiency.

- Optimizing photochemical conditions (e.g., 400 nm irradiation for H-abstraction reactions) .

- Employing high-throughput screening to identify optimal reagent ratios .

Q. How to evaluate enzyme inhibition kinetics and mechanisms?

- IC50 determination : Use fluorescence-based assays (e.g., HIV-1 integrase inhibition with IC50 = 5.9–6.32 µM) .

- Kinetic studies : Conduct pressure-jump relaxation experiments to analyze biomolecular interactions (e.g., RNA folding or protein binding) .

- Docking simulations : Map binding interactions using software like AutoDock, correlating with crystallographic data (e.g., hydrogen bonding with caspase-3 active sites) .

Q. What crystallographic parameters define conformational stability?

Key parameters include:

Q. How do photochemical methods enhance acyl radical cascade reactions?

Visible-light-promoted decarboxylation of α-keto acids generates acyl radicals, enabling cascade cyclization with N-methacryloylbenzamides. This method avoids toxic initiators and achieves broad substrate scope under mild conditions (e.g., room temperature, 24-hour reaction time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.